molecular formula C9H8ClNO3 B1471332 N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide CAS No. 1350475-36-3

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Cat. No. B1471332
M. Wt: 213.62 g/mol
InChI Key: KHUXVOSEJIBVNS-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a chemical compound with the CAS Number: 1350475-36-3 . It has a molecular weight of 213.62 . The compound appears as a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamide . The InChI code for this compound is 1S/C9H8ClNO3/c1-5(13)11-8-3-9(14)6(4-12)2-7(8)10/h2-4,14H,1H3,(H,11,13) .


Physical And Chemical Properties Analysis

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a light yellow to yellow powder or crystals . It has a molecular weight of 213.62 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Crystal Structure

A study focused on the synthesis of a related compound, highlighting its potential use in generating combinatorial libraries based on fungal natural products. The structural analysis provides insights into its molecular configuration and interaction patterns, which could be crucial for designing compounds with desired biological activities (Davis & Healy, 2010).

Derivative Synthesis and Structural Analysis

Another research effort synthesized derivatives of N-(2-hydroxyphenyl)acetamide and investigated their structures using various spectroscopic and analytical techniques. This work underscores the importance of such compounds in synthetic organic chemistry, potentially offering building blocks for more complex molecules (Nikonov et al., 2016).

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, described in a study, serves as an intermediate for antimalarial drugs. This process illustrates the compound's utility in synthesizing therapeutically relevant molecules (Magadum & Yadav, 2018).

Pharmaceutical Analysis

A technique for the simultaneous determination of paracetamol and other drugs using HPTLC was developed, indicating the analytical applications of related compounds in pharmaceutical analysis (Sane & Gadgil, 2002).

Environmental Impact Studies

Research into the aqueous chlorination of atenolol, yielding products including a compound structurally similar to N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, highlights environmental and toxicological aspects of pharmaceutical pollutants (DellaGreca et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(13)11-8-3-9(14)6(4-12)2-7(8)10/h2-4,14H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUXVOSEJIBVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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